![molecular formula C28H24N4O4 B2781585 5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921779-95-5](/img/structure/B2781585.png)
5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C28H24N4O4 and its molecular weight is 480.524. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
The synthesized compound demonstrates moderate antioxidant activity, making it relevant for research in oxidative stress management . Antioxidants play a crucial role in preventing cell damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). By scavenging these harmful radicals, antioxidants contribute to overall health and may reduce the risk of age-related diseases.
Synthetic Chemistry
a. Reaction Mechanisms: Studying the synthesis of this compound provides insights into reaction mechanisms. For instance, the Claisen–Schmidt reaction and intermolecular cyclization were crucial steps in its preparation . Researchers can explore similar reactions for other compounds.
b. Benzylic Position Reactivity: The benzylic position is often involved in reactions. Investigating how this compound reacts at the benzylic position could inform synthetic strategies for related molecules .
Biochemical Assays
a. DPPH Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay confirmed the compound’s antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL . Researchers can explore other assays to assess its effects on specific biochemical pathways.
Future Applications
a. Nanotechnology: Considering its structure, the compound might find applications in nanotechnology, such as drug delivery systems or imaging agents. Its aromatic rings and functional groups could interact with nanoparticles.
b. Computational Studies: Molecular modeling and computational chemistry can predict the compound’s behavior, aiding in rational drug design or material science applications.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
It is synthesized in two steps: the first stage involves the synthesis of a monoketone curcumin analogue through a claisen–schmidt reaction, and the second stage involves the synthesis of the title compound through intermolecular cyclization under reflux conditions .
Biochemical Pathways
Similar compounds have been found to have antioxidant activity, suggesting that they may interact with reactive oxygen species (ros) and reactive nitrogen species (rns) pathways .
Pharmacokinetics
Similar compounds have been evaluated for their physical and chemical properties, which can influence their bioavailability .
Result of Action
Based on the DPPH assay, the compound has moderate antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) . This suggests that the compound may have a protective effect against oxidative stress.
Action Environment
The synthesis process, which involves a claisen–schmidt reaction and intermolecular cyclization under reflux conditions, suggests that the compound’s synthesis and potentially its action may be influenced by temperature and other environmental conditions .
properties
IUPAC Name |
5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-35-21-13-14-24(25(15-21)36-2)29-27(33)22-17-31(16-19-9-5-3-6-10-19)18-23-26(22)30-32(28(23)34)20-11-7-4-8-12-20/h3-15,17-18H,16H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALMLMSBAYOCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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